9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine
Description
Properties
CAS No. |
1506011-33-1 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
9-[(6-methylpyridin-2-yl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H12N6/c1-8-3-2-4-9(17-8)5-18-7-16-10-11(13)14-6-15-12(10)18/h2-4,6-7H,5H2,1H3,(H2,13,14,15) |
InChI Key |
TYCVQUWDSRQMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Alkylation-Amination Sequential Approach
This two-step strategy involves alkylation at the purine’s 9-position followed by amination at the 6-position.
Step 1: 9-Alkylation of Purine Core
Starting Material : 2,6-Dichloropurine (CAS: 5451-40-1)
Alkylating Agent : (6-Methylpyridin-2-yl)methyl chloride or bromide
Conditions :
- Solvent: DMF or THF
- Base: K₂CO₃ or Cs₂CO₃
- Temperature: 80–100°C, 12–24 h
Mechanism : SN2 displacement of the purine’s 9-H with the pyridinylmethyl group.
Intermediate :
9-((6-Methylpyridin-2-yl)methyl)-2,6-dichloro-9H-purine
Yield : 65–78% (based on analogous procedures in).
Step 2: 6-Amination
Reagents :
- Ammonia source: NH₃ (g) or NH₄OH
- Catalyst: Pd(OAc)₂/Xantphos (for Buchwald-Hartwig amination)
Conditions : - Solvent: 1,4-Dioxane or toluene
- Temperature: 100–120°C, 6–12 h
Mechanism : Palladium-catalyzed C–N coupling or thermal nucleophilic substitution.
Final Product :
9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine
Yield : 70–85%.
One-Pot Alkylation-Amination
A streamlined method combining alkylation and amination in a single reactor:
Procedure :
Alternative Methods
Reductive Amination
Substrate : 6-Chloro-9H-purine
Reagents :
Optimization and Challenges
Regioselectivity in Alkylation
Purines exhibit multiple reactive sites (N-7, N-9). Using bulky bases (e.g., Cs₂CO₃) or polar aprotic solvents (DMF) favors N-9 alkylation.
Amination Efficiency
Analytical Data Validation
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Alkylation-Amination | 70–85 | 18–36 | Moderate | High |
| One-Pot | 60–68 | 18–24 | Low | Moderate |
| Microwave-Assisted | 75–80 | 0.5–1 | High | Lab-scale |
| Reductive Amination | 50–55 | 24–48 | Low | Low |
Industrial-Scale Considerations
- Preferred Route : Alkylation-amination sequential approach (high yield, robust reproducibility).
- Cost Drivers : Pd catalysts and specialized equipment for microwave synthesis.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
Chemical Reactions Analysis
Types of Reactions
9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the purine core.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool in drug discovery .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Target Specificity: Chloro-substituted derivatives (e.g., 2-chloro-N-(3-chlorophenyl)-9-ethyl) exhibit strong protease inhibition, while amino-substituted analogs (e.g., this compound) may favor nucleic acid interactions due to the NH₂ group’s hydrogen-bonding capacity .
- Pyridine Advantage : The pyridine moiety in the target compound could enhance binding to metalloenzymes or receptors with hydrophobic pockets, a feature absent in purely aliphatic derivatives .
Biological Activity
9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is a purine derivative with significant biological activity, particularly in the context of cancer treatment and cellular signaling pathways. This compound is characterized by its unique structural features, which include a purine core and a 6-methylpyridine moiety. Its molecular formula is C12H14N4, and it has a molecular weight of approximately 226.26 g/mol. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
The primary biological activity of this compound is its role as an inhibitor of phosphoinositide 3-kinases (PI3K). PI3K enzymes are crucial for various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K can lead to decreased cell proliferation and survival in cancer cell lines, highlighting its potential as an anti-cancer agent.
Therapeutic Applications
The compound has shown promise in treating various proliferative disorders, particularly cancers. Its ability to selectively inhibit PI3K suggests that it may have fewer side effects compared to other less selective inhibitors. Research indicates that compounds with structural similarities to this compound also exhibit antiproliferative properties, making them potential candidates for further development in oncology .
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : Studies demonstrated that this compound effectively inhibited PI3K activity in various cancer cell lines. This inhibition resulted in reduced cell growth and increased apoptosis rates.
- Comparison with Other Compounds : In comparative studies with structurally related compounds, this compound exhibited superior selectivity toward PI3K inhibition. This selectivity is attributed to the specific combination of the methylpyridine moiety and the purine structure.
- Potential Side Effects : Preliminary toxicity studies indicated that at effective concentrations for cancer treatment, the compound did not significantly inhibit CYP3A4 activity, an important enzyme in drug metabolism. This suggests a favorable safety profile for clinical applications .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9H-Purin-6-amines | Structure | General class with diverse substituents |
| 8-Cyclopentyl-1,3-dipropyl-1H-purine | Structure | Known for its unique cyclopentyl group |
| 6-Methyl-N,9-diphenyl-9H-purin-2-amines | Structure | Contains diphenyl substitution enhancing lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
